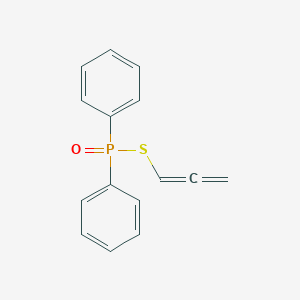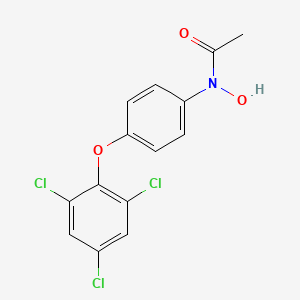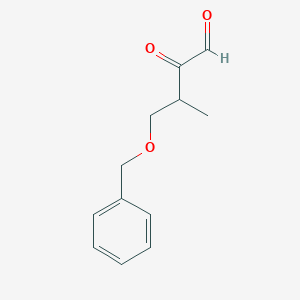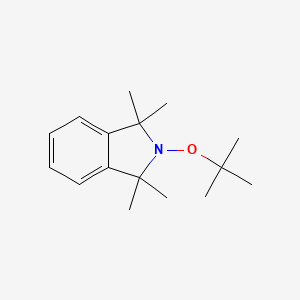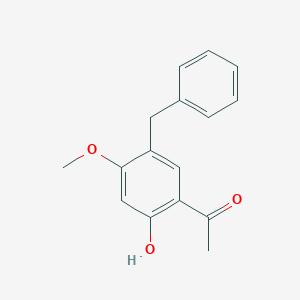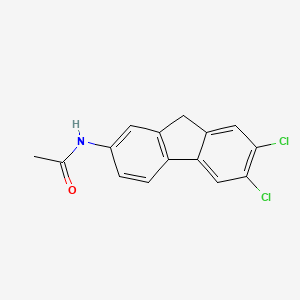![molecular formula C18H19ClN2O B14350237 4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one CAS No. 95088-22-5](/img/structure/B14350237.png)
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one is a chemical compound that belongs to the class of diarylpiperazine derivatives. These compounds are known for their broad spectrum of therapeutic activities, including antihistamine, antiemetic, anticholinergic, and anxiolytic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one typically involves multiple steps. One common synthetic route starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This compound is treated with sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol. The resulting alcohol is then reacted with hydrochloric acid in the presence of calcium chloride to form 1-chloro-4-[(4-chlorophenyl)(phenyl)methyl]benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. One improved method involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol in the presence of diisopropyl ethyl amine and sodium iodide as a catalyst. This method is noted for its simplicity, reproducibility, and clean process .
化学反应分析
Types of Reactions
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using cobalt-salen catalysts and air oxidizing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Cobalt-salen catalysts and air oxidizing agents.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Coupling: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products
Oxidation: Disulfides.
Substitution: Brominated derivatives.
Coupling: Various biaryl compounds.
科学研究应用
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its potential antihistamine and anxiolytic properties.
Medicine: Investigated for its use in treating allergies and anxiety disorders.
Industry: Utilized in
属性
CAS 编号 |
95088-22-5 |
|---|---|
分子式 |
C18H19ClN2O |
分子量 |
314.8 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)-phenylmethyl]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C18H19ClN2O/c1-20-11-12-21(13-17(20)22)18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,18H,11-13H2,1H3 |
InChI 键 |
NQFFNGGBQHDURG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


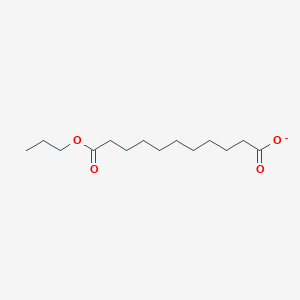
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
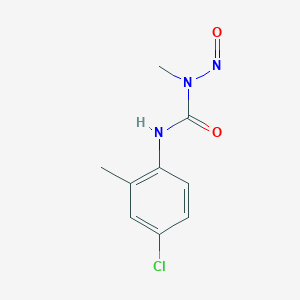
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
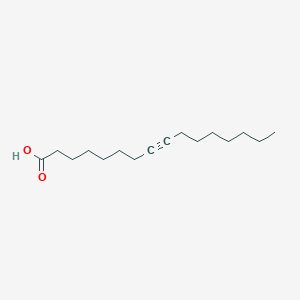
silane](/img/structure/B14350178.png)

